molecular formula C13H17N3O2S B2942554 1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1206998-65-3

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2942554
CAS No.: 1206998-65-3
M. Wt: 279.36
InChI Key: KGDRYTUGRLDGKP-UHFFFAOYSA-N
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Description

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2-methoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
  • 1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-ethoxyethyl)urea
  • 1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxypropyl)urea

Uniqueness

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds. These differences can affect its solubility, reactivity, and interactions with molecular targets.

Properties

IUPAC Name

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-9-5-4-6-10-11(9)15-13(19-10)16-12(17)14-7-8-18-2/h4-6H,3,7-8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDRYTUGRLDGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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